molecular formula C16H16Cl2N2O B14512894 N-(3,5-Dichloro-2,4,6-trimethylphenyl)-N'-phenylurea CAS No. 63447-20-1

N-(3,5-Dichloro-2,4,6-trimethylphenyl)-N'-phenylurea

Cat. No.: B14512894
CAS No.: 63447-20-1
M. Wt: 323.2 g/mol
InChI Key: WDEVCONQCSVZCS-UHFFFAOYSA-N
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Description

N-(3,5-Dichloro-2,4,6-trimethylphenyl)-N’-phenylurea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a phenylurea moiety substituted with dichloro and trimethyl groups on the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichloro-2,4,6-trimethylphenyl)-N’-phenylurea typically involves the reaction of 3,5-dichloro-2,4,6-trimethylaniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N-(3,5-Dichloro-2,4,6-trimethylphenyl)-N’-phenylurea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichloro-2,4,6-trimethylphenyl)-N’-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro positions, with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,5-Dichloro-2,4,6-trimethylphenyl)-N’-phenylurea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-Dichloro-2,4,6-trimethylphenyl)-N’-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-dichloro-2,4,6-trimethylphenyl)methylamine
  • 1-(3,5-dichloro-2,4,6-trimethylphenyl)ethan-1-amine
  • Ethyl 9-(3,5-dichloro-2,4,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate

Uniqueness

N-(3,5-Dichloro-2,4,6-trimethylphenyl)-N’-phenylurea is unique due to its specific substitution pattern and the presence of both dichloro and trimethyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

63447-20-1

Molecular Formula

C16H16Cl2N2O

Molecular Weight

323.2 g/mol

IUPAC Name

1-(3,5-dichloro-2,4,6-trimethylphenyl)-3-phenylurea

InChI

InChI=1S/C16H16Cl2N2O/c1-9-13(17)10(2)15(11(3)14(9)18)20-16(21)19-12-7-5-4-6-8-12/h4-8H,1-3H3,(H2,19,20,21)

InChI Key

WDEVCONQCSVZCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)Cl)C)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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